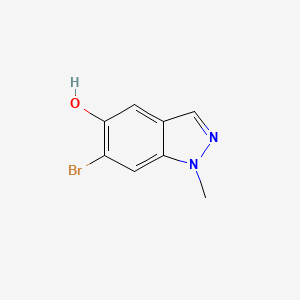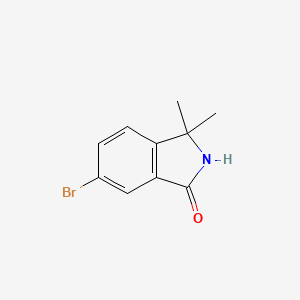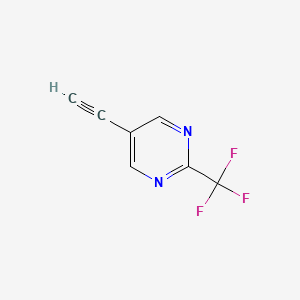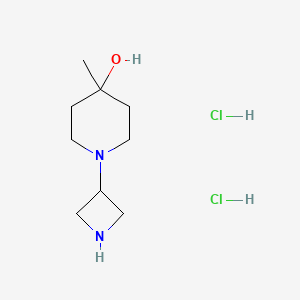
3-(Fluoromethyl)pyrrolidin-3-ol hydrochloride
Descripción general
Descripción
3-(Fluoromethyl)pyrrolidin-3-ol hydrochloride is a derivative of pyrrolidine. It is a solid substance with a molecular weight of 155.6 . The IUPAC name for this compound is 3-(fluoromethyl)pyrrolidin-3-ol hydrochloride .
Molecular Structure Analysis
The InChI code for 3-(Fluoromethyl)pyrrolidin-3-ol hydrochloride is 1S/C5H10FNO.ClH/c6-3-5(8)1-2-7-4-5;/h7-8H,1-4H2;1H . This code provides a specific description of the molecule’s structure.Physical And Chemical Properties Analysis
3-(Fluoromethyl)pyrrolidin-3-ol hydrochloride is a solid substance . It should be stored in a refrigerator .Aplicaciones Científicas De Investigación
Chemosensors for Metal Ions
A study by Maity and Govindaraju (2010) describes the synthesis of a pyrrolidine constrained bipyridyl-dansyl conjugate through click chemistry. This fluoroionophore acts as a selective chemosensor for Al(3+) ions, indicating its potential application in the detection of aluminum ions in various environments, leveraging the internal charge transfer (ICT) mechanism for ratiometric and colorimetric sensing (Maity & Govindaraju, 2010).
Nucleic Acids Research
Filichev and Pedersen (2003) synthesized N-(Pyren-1-ylmethyl)-(3R,4R)-4-(hydroxymethyl)pyrrolidin-3-ol and its derivatives to investigate their impact on DNA and RNA duplex stability. The incorporation of these compounds into oligodeoxynucleotides as an intercalating nucleic acid (INA) showcased a slight destabilization in the INA-DNA duplex while significantly destabilizing the INA-RNA duplex. This work demonstrates the relevance of such compounds in studying the stability and structure of nucleic acids, potentially aiding in the development of new therapeutic strategies (Filichev & Pedersen, 2003).
Synthesis and Characterization of Heterocycles
Murthy et al. (2017) focused on the synthesis, characterization, and reactivity study of a new heterocycle, highlighting the synthesis from (3R,4R)-4-(hydroxymethyl)pyrrolidin-3-ol among other compounds. This research contributes to the understanding of the chemical and physical properties of such molecules, including their potential applications in non-linear optics and as precursors for developing anti-cancer drugs, showcasing the versatility of fluorinated pyrrolidines in medicinal chemistry (Murthy et al., 2017).
Targeted Protein Degradation
The study by Testa et al. (2018) presents a comprehensive analysis of 3-fluoro-4-hydroxyprolines, examining their synthesis, conformational analysis, and their stereoselective recognition by the VHL E3 ubiquitin ligase for targeted protein degradation. This work underlines the importance of fluoro-hydroxyprolines in medicinal chemistry, particularly in the development of PROTACs for targeted protein degradation, illustrating the chemical versatility and biological relevance of such modified prolines (Testa et al., 2018).
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, H335 , which indicate that it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and wearing protective gloves/clothing/eye protection/face protection .
Propiedades
IUPAC Name |
3-(fluoromethyl)pyrrolidin-3-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10FNO.ClH/c6-3-5(8)1-2-7-4-5;/h7-8H,1-4H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSSXLVBXVFEBPS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1(CF)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11ClFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Fluoromethyl)pyrrolidin-3-ol hydrochloride | |
CAS RN |
1419101-39-5 | |
| Record name | 3-Pyrrolidinol, 3-(fluoromethyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1419101-39-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Benzyl 1-oxo-6-azaspiro[3.4]octane-6-carboxylate](/img/structure/B1378884.png)
![5-(Tert-butoxycarbonyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-3-carboxylic acid](/img/structure/B1378885.png)







![8-Boc-2-hydroxy-8-azabicyclo[3.2.1]octane](/img/structure/B1378898.png)


![9-Bromo-2-iodo-10-methyl-5,6-dihydrobenzo[F]imidazo[1,2-D][1,4]oxazepine](/img/structure/B1378903.png)